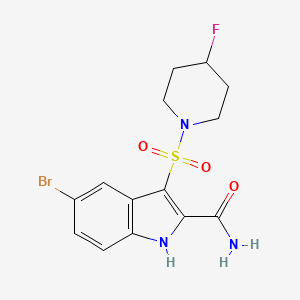
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a fluorinated piperidine ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The brominated indole is then subjected to sulfonylation using a sulfonyl chloride derivative of 4-fluoropiperidine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the sulfonyl and carboxamide groups, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-carboxamide indole derivatives: These compounds share the indole core and bromine atom but differ in the substituents on the indole ring.
Fluorinated piperidine derivatives: These compounds have the fluorinated piperidine ring but may lack the indole core or sulfonyl group.
Uniqueness
5-Bromo-3-((4-fluoropiperidin-1-yl)sulfonyl)-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
CAS No. |
918495-00-8 |
|---|---|
Molecular Formula |
C14H15BrFN3O3S |
Molecular Weight |
404.26 g/mol |
IUPAC Name |
5-bromo-3-(4-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15BrFN3O3S/c15-8-1-2-11-10(7-8)13(12(18-11)14(17)20)23(21,22)19-5-3-9(16)4-6-19/h1-2,7,9,18H,3-6H2,(H2,17,20) |
InChI Key |
WMKDRAFOOQYGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


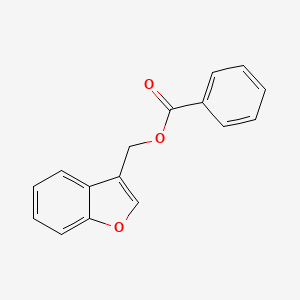
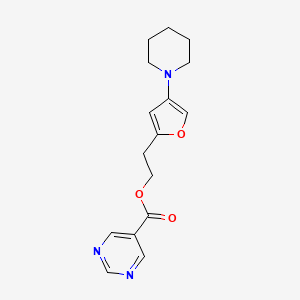
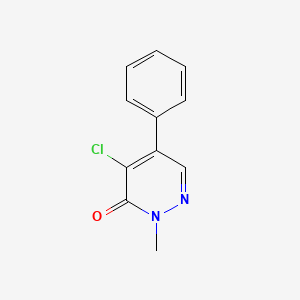
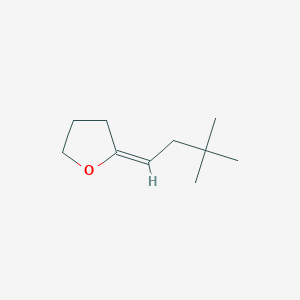
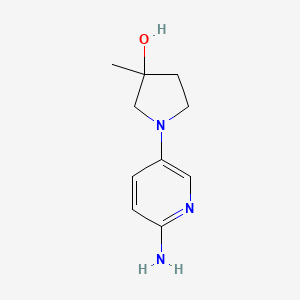
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
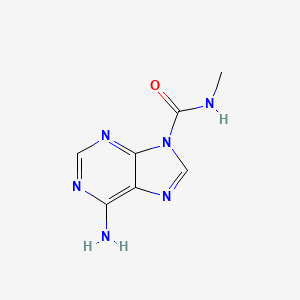
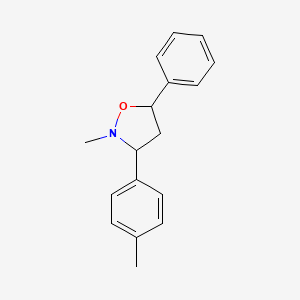
![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
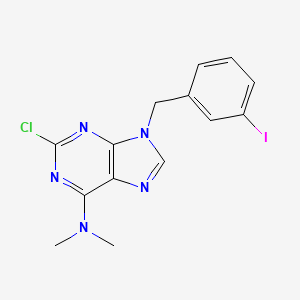
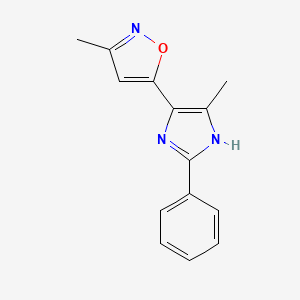
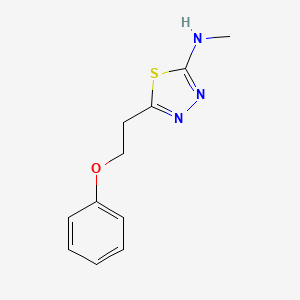
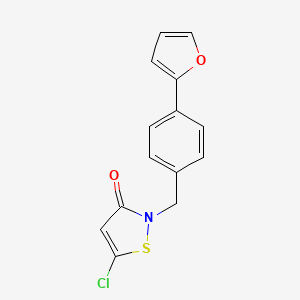
![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
